N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a benzamide derivative characterized by:
- A 1,1-dioxidotetrahydrothiophen-3-yl group, contributing sulfone functionality and conformational rigidity.
- A 4-propoxybenzamide backbone, where the propoxy chain modulates solubility and steric interactions.
Properties
Molecular Formula |
C21H24ClNO4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-2-11-27-20-8-6-17(7-9-20)21(24)23(19-10-12-28(25,26)15-19)14-16-4-3-5-18(22)13-16/h3-9,13,19H,2,10-12,14-15H2,1H3 |
InChI Key |
XZNBDJTVPKWNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 4-Propoxybenzoyl Chloride
The carboxylic acid group of 4-propoxybenzoic acid is activated via conversion to its acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions (60–80°C) in anhydrous dichloromethane (DCM).
Reaction equation :
Key parameters :
-
Solvent: Anhydrous DCM
-
Temperature: 60–80°C
-
Yield: >90%
Step 2: Amide Bond Formation with Tetrahydrothiophen-3-amine
The acyl chloride reacts with tetrahydrothiophen-3-amine to form the intermediate N-(tetrahydrothiophen-3-yl)-4-propoxybenzamide . This step employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 0–5°C.
Reaction equation :
Optimization insights :
-
Lower temperatures (0–5°C) minimize side reactions.
-
EDCl/HOBt system improves coupling efficiency (>85% yield).
Step 3: N-Alkylation with 3-Chlorobenzyl Bromide
The secondary amine of the intermediate undergoes alkylation using 3-chlorobenzyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at 50–60°C.
Reaction equation :
Critical factors :
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: Acetonitrile
-
Reaction time: 12–18 hours
-
Yield: 70–75%
Step 4: Oxidation to Sulfone
The tetrahydrothiophene ring is oxidized to the 1,1-dioxide (sulfone) using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 40–50°C.
Reaction equation :
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| H₂O₂ concentration | 30% | Maximizes conversion |
| Temperature | 45°C | Prevents over-oxidation |
| Reaction time | 6–8 hours | 80–85% yield |
Purification and Characterization
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.
-
Column chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted starting materials.
Analytical Data
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR | δ 7.2–6.8 (aromatic H), δ 4.1 (–OCH₂–) | |
| MS (ESI) | m/z 431.9 [M+H]⁺ | |
| HPLC | Purity >98% (C18 column, MeOH/H₂O) |
Challenges and Mitigation Strategies
-
Steric Hindrance in Alkylation :
-
Sulfone Over-Oxidation :
-
Byproduct Formation :
-
Column chromatography effectively separates N-alkylated byproducts.
-
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chlorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : Derivatives like the nitro-substituted compound () are used as intermediates in organic synthesis, particularly for generating polyimide precursors or analytical standards .
- Biological Potential: Bromo- and chloro-substituted analogs () are structurally similar to kinase inhibitors or antimicrobial agents, suggesting the target compound may share mechanistic pathways .
- Physicochemical Trade-offs : Propoxy’s balance between hydrophobicity and chain length may optimize bioavailability compared to shorter (methoxy) or bulkier (isobutoxy) alkoxy groups .
Biological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, featuring a chlorobenzyl group and a tetrahydrothiophene moiety with a sulfone group, suggests significant potential for various biological activities. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 381.9 g/mol. The presence of multiple functional groups contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds in the benzamide class have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial and fungal strains.
- Insecticidal Activity : The compound's structure may confer larvicidal properties against mosquito vectors like Aedes aegypti.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, affecting cellular proliferation and survival.
- Receptor Binding : Its structural features suggest potential binding to various receptors, which could modulate physiological responses.
Anticancer Studies
A study explored the anticancer properties of related benzamide derivatives, revealing that modifications in the chlorobenzyl and tetrahydrothiophene groups significantly influenced cytotoxicity against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
Research on related compounds indicated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that this compound could have similar efficacy.
Insecticidal Activity
Insecticidal assays revealed that compounds structurally related to this compound exhibited significant larvicidal activity against Aedes aegypti larvae. The LC50 values were reported as low as 28.9 µM after 24 hours of exposure, suggesting promising potential for mosquito control .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorobenzyl)-N-(2-methylthiazol-4-yl)benzamide | Chlorobenzyl and thiazole groups | Anticancer activity |
| N-(2-chloroethyl)-N-(5-methylisoxazol-4-yl)benzamide | Chlorinated ethyl and isoxazole moiety | Antimicrobial properties |
| N-benzyl-N-(2-thienyl)benzamide | Benzyl and thiophene groups | Kinase inhibition |
The comparative analysis shows that while many benzamide derivatives possess distinct biological activities, the unique combination of functional groups in this compound may confer unique pharmacological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-propoxybenzamide, and how can purity be ensured?
- Methodological Answer : The Schotten-Baumann reaction is a robust method for amide bond formation. For example, react 4-propoxybenzoyl chloride with 3-chlorobenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane, using trimethylamine as a base . Monitor reaction progress via TLC (Rf = 0.5 in 1:1 ethyl acetate/hexane). Purify via column chromatography (silica gel, gradient elution) and confirm purity (>95%) using HPLC with UV detection at 254 nm .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substitution patterns and stereochemistry (e.g., aromatic protons at δ 7.2–7.5 ppm, sulfone groups at δ 3.1–3.4 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 464.12).
- HPLC with UV/Vis or diode array detection to assess purity and stability under varying pH/temperature .
Q. What are the primary challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Key challenges include maintaining regioselectivity during sulfone formation and minimizing side reactions. Optimize solvent systems (e.g., DMF for solubility) and reaction temperatures (60–80°C). Use flow chemistry for controlled mixing and heat dissipation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications to the 3-chlorobenzyl group (e.g., fluorobenzyl, methoxybenzyl) and evaluate binding affinity via surface plasmon resonance (SPR) .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like MurA enzyme (PDB: 1UAE). Prioritize derivatives with ΔG < −8 kcal/mol .
- Step 3 : Validate top candidates in enzyme inhibition assays (IC50 < 1 μM preferred) .
Q. How should researchers resolve discrepancies in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric) with cell-based assays (e.g., MIC in E. coli). Discrepancies may arise from membrane permeability or off-target effects .
- Statistical Analysis : Apply ANOVA to identify outliers and assess inter-assay variability. Normalize data using Z-scores or fold-change metrics .
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer :
- Use ADMET Predictor or SwissADME to estimate:
- CYP450 metabolism : Identify labile sites (e.g., sulfone oxidation).
- hERG inhibition : Screen for cardiac toxicity risks (IC50 > 10 μM is ideal).
- Validate predictions with in vitro hepatocyte assays and Ames tests .
Data Analysis and Contradiction Management
Q. How to interpret conflicting results in solubility studies across different solvent systems?
- Methodological Answer :
- Controlled Experiments : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation.
- Statistical Modeling : Apply partial least squares (PLS) regression to correlate solvent polarity (logP) with solubility trends .
Q. What strategies ensure reproducibility in SAR studies when structural analogs show inconsistent activity?
- Methodological Answer :
- Batch Consistency : Characterize intermediates (e.g., 3-chlorobenzylamine hydrochloride) via FTIR and elemental analysis to confirm purity .
- Dose-Response Curves : Use 8-point dilution series (0.1–100 μM) to calculate EC50 with 95% confidence intervals. Exclude analogs with Hill slopes <0.8 or >1.2 .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
